molecular formula C5H8N2O B1647438 5-(Methoxymethyl)-1H-imidazole CAS No. 875155-13-8

5-(Methoxymethyl)-1H-imidazole

Cat. No.: B1647438
CAS No.: 875155-13-8
M. Wt: 112.13 g/mol
InChI Key: IKUAHKWSYIFRPJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are organic compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The methoxymethyl group attached to the imidazole ring could potentially influence the properties and reactivity of the compound .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids . Another method involves the dehydration of certain sugars to produce compounds like 5-(Hydroxymethyl)furfural (HMF), which can then be further modified to produce the desired imidazole derivative .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those related to 5-(Methoxymethyl)-1H-imidazole, have shown significant potential in corrosion inhibition. One study explored the effect of OH, NH2, and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions. The derivatives synthesized showed remarkable corrosion inhibition efficiencies, with one derivative exhibiting up to 96% efficiency. This study highlights the potential of methoxymethyl-imidazole derivatives in protecting metals against corrosion in industrial applications (Prashanth et al., 2021).

Medicinal Chemistry

Imidazole rings, a core structure in this compound, are prevalent in natural products and synthetic molecules due to their unique electron-rich characteristics. These compounds exhibit a wide range of bioactivities by binding with various enzymes and receptors. A comprehensive review of imidazole-based medicinal chemistry underscores the rapid developments and the active research interest in imidazole-based compounds for treating various diseases, highlighting their immense therapeutic potential (Zhang et al., 2014).

Anti-inflammatory and Anti-ulcer Agents

Imidazole derivatives have also been investigated for their anti-inflammatory properties, with specific compounds identified as selective 5-lipoxygenase inhibitors. These inhibitors show promise as anti-inflammatory agents, potentially offering new therapeutic avenues for treating inflammation-related conditions (Falgueyret et al., 1993).

Photophysical Properties and Material Science

Research into methoxylated imidazo[1,5-a]pyridines has demonstrated that these compounds, related to this compound, exhibit intriguing optical and electrochemical properties. These studies reveal the potential for tuning the Stokes shift and increasing emission quantum yield, which is significant for developing new materials with specific photophysical properties (Volpi et al., 2021).

Properties

IUPAC Name

5-(methoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUAHKWSYIFRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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